1,3-Dithiolane, 2-(1-naphthalenyl)-

Description

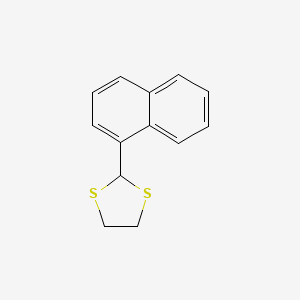

1,3-Dithiolane, 2-(1-naphthalenyl)- (CAS: 86201-62-9) is a sulfur-containing heterocyclic compound with the molecular formula C₁₃H₁₂S₂ and a molecular weight of 232.364 g/mol . The structure features a 1,3-dithiolane ring (a five-membered ring with two sulfur atoms at positions 1 and 3) substituted at the 2-position with a 1-naphthalenyl group. This aromatic substituent confers unique steric and electronic properties, distinguishing it from simpler 1,3-dithiolane derivatives.

The compound’s synthesis typically involves reacting 1,2-ethanedithiol with a carbonyl precursor under acidic conditions, followed by functionalization with the naphthalenyl group . Its primary application lies in organic synthesis as a protecting group for carbonyl compounds, owing to its stability under diverse reaction conditions (e.g., acidic, basic, or oxidative environments) .

Properties

CAS No. |

86201-62-9 |

|---|---|

Molecular Formula |

C13H12S2 |

Molecular Weight |

232.4 g/mol |

IUPAC Name |

2-naphthalen-1-yl-1,3-dithiolane |

InChI |

InChI=1S/C13H12S2/c1-2-6-11-10(4-1)5-3-7-12(11)13-14-8-9-15-13/h1-7,13H,8-9H2 |

InChI Key |

NGGPIDVNWKTPLT-UHFFFAOYSA-N |

Canonical SMILES |

C1CSC(S1)C2=CC=CC3=CC=CC=C32 |

Origin of Product |

United States |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

1,3-Dithiolane derivatives have been studied for their anticancer properties. A notable study synthesized dihydronaphthalene derivatives that exhibited potent cytotoxic effects against MCF-7 human cancer cells. The synthesized compounds showed activity more potent than the reference drug Doxorubicin, indicating the potential of dithiolane derivatives in cancer treatment .

Neurodegenerative Disease Treatment

Research has also focused on the design of multifunctional agents for treating Alzheimer's disease. Compounds incorporating dithiolane structures have been evaluated for their inhibitory effects on cholinesterases and monoamine oxidases, which are crucial targets in Alzheimer's therapy. These compounds demonstrated the ability to cross the blood-brain barrier, highlighting their therapeutic potential .

Organic Synthesis

Synthesis of Functionalized Compounds

1,3-Dithiolanes serve as versatile intermediates in organic synthesis. They can be transformed into various functionalized compounds through reactions such as cycloreversion and nucleophilic substitutions. For example, a novel application involved the conversion of 2-silylated 1,3-dithiolanes into aryl- or hetaryl-substituted ethenes and dibenzofulvenes via a cycloreversion reaction . This method allows for the efficient synthesis of complex molecules with potential applications in pharmaceuticals and materials science.

Material Science

Organic Electronics

The unique electronic properties of dithiolanes make them suitable for applications in organic electronics. Their ability to act as electron donors or acceptors facilitates the design of organic solar cells and photonic devices. Research has shown that derivatives of dithiolanes can be used to develop dyes and photoinitiators for polymerization processes .

Data Tables

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes critical comparisons between 1,3-Dithiolane, 2-(1-naphthalenyl)- and structurally or functionally related compounds:

Stereochemical and Medicinal Relevance

Though stereochemistry is critical for bioactive dithiolanes (e.g., lipoic acid), the enantiomeric resolution of 1,3-Dithiolane, 2-(1-naphthalenyl)- remains understudied . In contrast, chiral 1,3-dithiolanes with smaller substituents (e.g., methyl or phenyl groups) have documented pharmacokinetic profiles .

Q & A

Q. Q1. What are the most effective synthetic routes for preparing 2-(1-naphthalenyl)-1,3-dithiolane, and how can reaction conditions be optimized?

A: The synthesis of 2-(1-naphthalenyl)-1,3-dithiolane typically involves cyclization or substitution reactions. One validated method includes reacting 1-naphthol derivatives with propargyl bromide in the presence of a base (e.g., K₂CO₃) in DMF, followed by thiolane ring formation via nucleophilic substitution or cyclization . Optimization focuses on solvent choice (polar aprotic solvents like DMF enhance reactivity), temperature control (room temperature to 80°C), and stoichiometric ratios of reagents. For example, excess propargyl bromide ensures complete conversion of the naphthol precursor, while TLC monitoring (n-hexane:ethyl acetate, 9:1) tracks reaction progress .

Q. Q2. How can researchers characterize the structural and electronic properties of 2-(1-naphthalenyl)-1,3-dithiolane?

A: Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., naphthyl aromatic protons at δ 7.2–8.5 ppm, dithiolane protons at δ 3.0–4.0 ppm).

- X-ray Crystallography : Resolves the half-chair conformation of the 1,3-dithiolane ring and naphthyl substituent orientation .

- Mass Spectrometry : High-resolution MS confirms molecular weight (232.364 g/mol) and isotopic patterns .

- IR Spectroscopy : Detects C-S stretching vibrations (~600–700 cm⁻¹) and naphthyl C-H bending modes .

Q. Q3. What are the stability profiles of 2-(1-naphthalenyl)-1,3-dithiolane under varying pH and temperature conditions?

A: The compound exhibits moderate thermal stability but is sensitive to strong acids/bases due to the labile dithiolane ring. Under acidic conditions (pH < 3), ring-opening reactions occur, forming thiols or disulfides. At elevated temperatures (>100°C), decomposition via sulfur elimination is observed. Stability is enhanced in inert solvents (e.g., DCM, THF) at ambient conditions .

Advanced Research Questions

Q. Q4. How does the conformational flexibility of the 1,3-dithiolane ring influence reactivity in catalytic applications?

A: The 1,3-dithiolane ring adopts a half-chair conformation (C₂ symmetry) with pseudo-rotational mobility, enabling strain-driven reactivity. This flexibility facilitates nucleophilic attack at sulfur atoms, making it useful in:

- Protecting Group Chemistry : Shielding carbonyl groups during multi-step synthesis .

- Domino Reactions : Ring-opening via base-mediated anionic intermediates (e.g., in SNi mechanisms) to generate thiophenes or other heterocycles . Computational studies (DFT/MD simulations) model pseudo-rotational energy barriers (~50 cm⁻¹) and predict regioselectivity in ring-opening pathways .

Q. Q5. What computational methods are recommended to resolve contradictions in experimental data (e.g., thermodynamic properties vs. spectroscopic results)?

A: Discrepancies between experimental and theoretical data (e.g., enthalpy of formation, vibrational frequencies) can arise from approximations in force fields. Recommended approaches:

- DFT Calculations : B3LYP/6-311+G(d,p) basis sets accurately predict vibrational modes and thermodynamic properties (ΔHf° ≈ 53 kJ/mol for 1,3-dithiolane derivatives) .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., DMF vs. water).

- Cross-Validation : Compare computational results with gas-phase IR spectroscopy or calorimetry data .

Q. Q6. How can researchers address conflicting reports on the bioactivity of 2-(1-naphthalenyl)-1,3-dithiolane derivatives?

A: Contradictions in bioactivity (e.g., cytotoxicity vs. antioxidant effects) often stem from:

- Impurity Profiles : Trace naphthalene derivatives (e.g., 1-methylnaphthalene) may confound results. Purity must be verified via HPLC (>95%) .

- Assay Conditions : Varying pH, redox environments, or cell lines (e.g., HepG2 vs. HEK293) alter outcomes. Standardize protocols using OECD guidelines for toxicity testing .

- Metabolite Identification : LC-MS/MS detects metabolites (e.g., sulfoxides or sulfones) that influence activity .

Q. Q7. What methodologies enable the use of 2-(1-naphthalenyl)-1,3-dithiolane in multicomponent reactions for heterocycle synthesis?

A: The compound acts as a sulfur donor in multicomponent reactions (MCRs):

- Thiophene Synthesis : React with nitroalkenes or enamines under basic conditions (e.g., DMSO/KOH) to form 3-amino-4-nitrothiophenes via anionic intermediates .

- Cross-Coupling : Palladium-catalyzed coupling with aryl halides introduces naphthyl-dithiolane motifs into complex architectures .

- Mechanistic Probes : Isotope labeling (³⁴S) tracks sulfur transfer pathways in catalytic cycles .

Q. Q8. How can researchers assess the environmental and toxicological impacts of 2-(1-naphthalenyl)-1,3-dithiolane?

A: Follow tiered assessment strategies:

- Ecotoxicology : Use Daphnia magna or algal growth inhibition tests (OECD 201/202) to evaluate aquatic toxicity .

- Mammalian Toxicity : Conduct Ames tests (mutagenicity) and subchronic rodent studies (28-day exposure) .

- Environmental Persistence : Measure biodegradation half-lives (OECD 301F) and bioaccumulation potential (log Kow ≈ 4.3) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.